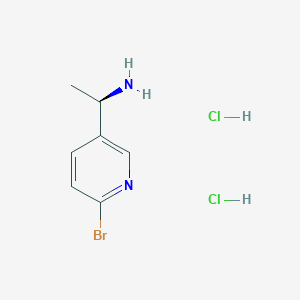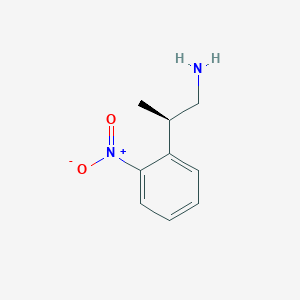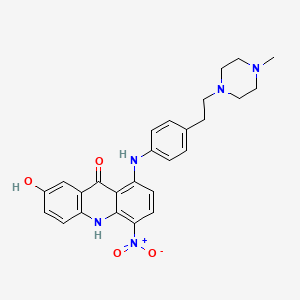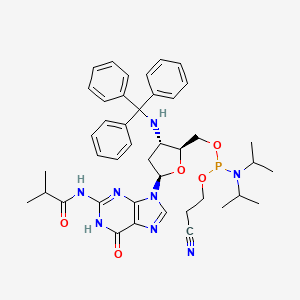
2-Cyanoethyl (((2S,3S,5R)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-(tritylamino)tetrahydrofuran-2-yl)methyl) diisopropylphosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl: (MFCD22373372) is a synthetic nucleoside analog. It is characterized by its molecular formula C42H51N8O5P and a molecular weight of 778.89 g/mol . This compound is primarily used in the field of medicinal chemistry and molecular biology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, and reagents like trityl chloride and cyanoethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the sequential addition of protected nucleosides, followed by deprotection and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleosides, while reduction can produce reduced analogs.
Applications De Recherche Scientifique
Chemistry: N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl is used in the synthesis of modified nucleic acids, which are essential for studying DNA and RNA interactions.
Biology: In molecular biology, this compound is utilized in the development of probes and primers for polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
Industry: In the pharmaceutical industry, it is used in the development of novel therapeutic agents and diagnostic tools.
Mécanisme D'action
The mechanism of action of N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through the inhibition of polymerase enzymes, leading to the termination of nucleic acid chain elongation. The molecular targets include viral and cellular polymerases, making it effective against a range of pathogens and cancer cells .
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyguanosine: A nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
Uniqueness: N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl is unique due to its specific structural modifications, which enhance its stability and incorporation efficiency into nucleic acids. These properties make it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C42H51N8O5P |
|---|---|
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5S)-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-28(2)39(51)46-41-45-38-37(40(52)47-41)44-27-49(38)36-25-34(35(55-36)26-54-56(53-24-16-23-43)50(29(3)4)30(5)6)48-42(31-17-10-7-11-18-31,32-19-12-8-13-20-32)33-21-14-9-15-22-33/h7-15,17-22,27-30,34-36,48H,16,24-26H2,1-6H3,(H2,45,46,47,51,52)/t34-,35+,36+,56?/m0/s1 |
Clé InChI |
USNNKXWWDUBLFP-MICLYWDSSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


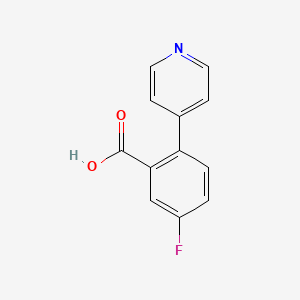

![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
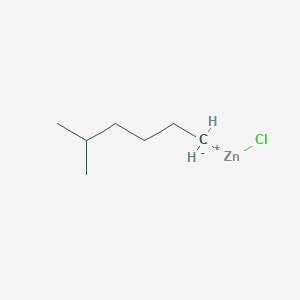

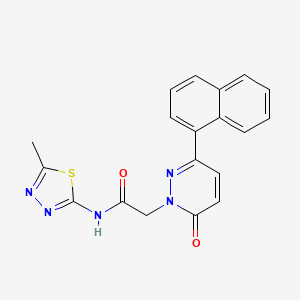
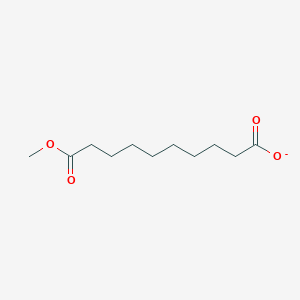
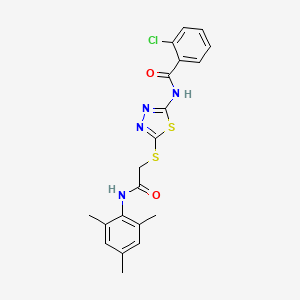
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
